molecular formula C12H16N4 B1483246 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine CAS No. 2098045-75-9

2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine

Cat. No. B1483246
CAS RN: 2098045-75-9
M. Wt: 216.28 g/mol
InChI Key: AJCMZERSJSPMSM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine is characterized by a pyrazole ring attached to a pyridine ring via an ethylamine linker. The pyrazole ring is a five-membered ring with two nitrogen atoms, while the pyridine ring is a six-membered ring with one nitrogen atom.

Scientific Research Applications

Oligomerization and Polymerization Catalysts :The derivatives of 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine show promise in catalysis, particularly in the oligomerization and polymerization of ethylene. Notably, certain nickel(II) complexes derived from related pyrazolylamine ligands demonstrated the ability to catalyze the formation of products like butene, hexene, and polyethylene when activated with aluminum co-catalysts. The resultant materials varied depending on the co-catalyst and solvent used, highlighting the potential of these complexes in tailored polymer production (Obuah et al., 2014).

Synthesis of N-Fused Heterocycle Products :The condensation of pyrazole-5-amine derivatives with activated carbonyl groups has been leveraged for the synthesis of novel pyrazolo[3,4-b]pyridine products. This process offers a versatile approach for creating new N-fused heterocycle products, contributing to the diversity of chemical structures available for various applications in material science and pharmaceuticals (Ghaedi et al., 2015; Ghaedi et al., 2016).

Crystal Structure and Interaction Studies :The study of crystal structures, such as that of 3-chloropyridin-2-amine, a by-product in the synthesis of related compounds, helps understand intermolecular interactions. For instance, the formation of cyclic dimers via hydrogen bonding in this compound provides insights into molecular behavior that could be relevant in designing new materials with specific properties (Hu et al., 2011).

Future Directions

The future directions for research on 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine and similar compounds likely involve further exploration of their biological activities and potential applications in medicine . Given the wide range of activities exhibited by pyrazole derivatives, these compounds may have potential as therapeutic agents for a variety of conditions .

properties

IUPAC Name

2-(1-ethyl-3-pyridin-3-ylpyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-2-16-9-11(5-6-13)12(15-16)10-4-3-7-14-8-10/h3-4,7-9H,2,5-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCMZERSJSPMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CN=CC=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 2
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 3
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 4
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 5
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 6
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine

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